molecular formula C92H152N30O20S B577290 VinblastineSulfateUsp28 CAS No. 143-67-5

VinblastineSulfateUsp28

Cat. No.: B577290
CAS No.: 143-67-5
M. Wt: 2030.478
InChI Key: XWYZJXUKRHFKNB-CETWNXQSSA-N
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Description

Discovery and Isolation from Catharanthus roseus

Vinblastine sulfate, a critical chemotherapeutic agent, was first isolated in 1958 from the leaves of Catharanthus roseus, a plant native to Madagascar. The discovery emerged from serendipitous observations during anti-diabetic research. Robert Noble and Charles Beer at the University of Western Ontario tested periwinkle extracts in rabbits, noting severe leukopenia instead of blood sugar regulation. This cytotoxic effect hinted at potential anti-cancer properties, particularly for leukemias.

Early isolation methods involved hexane defatting followed by extraction with 2% tartaric acid and benzene. However, natural yields remained low (~0.00025% dry leaf weight), necessitating synthetic approaches. Modern methods like negative-pressure cavitation extraction (NPCE) and supercritical fluid extraction (SFE) improved efficiency, achieving comparable yields to traditional ultrasonic methods.

Extraction Method Key Features Yield (mg/g DW) Source
Traditional Maceration Long immersion, solvent-based 0.126 (vinblastine)
Negative-Pressure Cavitation Optimized ethanol, multiple cycles 0.126 (vinblastine)
Supercritical Fluid Extraction CO₂ with ethanol co-solvent Variable (optimized parameters)

Taxonomic Classification of Source Plants

Catharanthus roseus (Madagascar periwinkle) belongs to the family Apocynaceae. Its taxonomy includes:

  • Genus : Catharanthus (transferred from Vinca in 1837)
  • Species : Catharanthus roseus (L.) G.Don
  • Varieties : C. roseus var. roseus and C. roseus var. angustus
Taxonomic Hierarchy Details
Kingdom Plantae
Phylum Tracheophyta
Class Magnoliopsida
Order Gentianales
Family Apocynaceae
Genus Catharanthus
Species C. roseus

The plant’s invasive distribution spans tropical and subtropical regions, though its origin and medicinal significance remain tied to Madagascar.

Historical Development of Structural Characterization

Vinblastine’s complex structure comprises vindoline and catharanthine units linked via a carbon-carbon bond. Key milestones include:

  • X-ray Crystallography : First structural elucidation in the 1960s, confirming its dimeric nature.
  • Stereochemical Challenges : Early syntheses struggled with enantioselectivity, resolved via Sharpless epoxidation to set C20 stereochemistry.
  • Biosynthetic Pathway : Recent genomic studies identified a 31-step pathway involving catharanthine and tabersonine precursors.
Synthetic Approach Yield Key Innovation
Natural Extraction ~10% Auto-oxidation risks
Enantioselective Synthesis 22% Sharpless catalysts
Semi-Synthetic Coupling Variable Anhydrovinblastine intermediate

Modern efforts focus on synthetic biology to bypass low natural yields, targeting yeast or plant hosts for precursor production.

Evolution of USP Monograph Standards

USP standards for vinblastine sulfate have evolved to ensure purity and potency.

Parameter USP29 (Injection) USP28 (Sulfate) Source
Purity 90-110% 96-102%
Loss on Drying ≤15% (thermogravimetric) ≤15%
Bacterial Endotoxins ≤10 USP units/mg ≤10 USP units/mg
Testing HPLC, Sterility (USP71) HPLC, Infrared Absorption

Key updates include:

  • Sterility Requirements : Mandatory for injectable forms.
  • Labeling : Strict warnings against intrathecal administration.
  • Storage : Refrigeration for injectables vs. freezing for sulfate standards.

Properties

CAS No.

143-67-5

Molecular Formula

C92H152N30O20S

Molecular Weight

2030.478

InChI

InChI=1S/C92H152N30O20S/c1-54(2)41-66(118-84(135)63(116-85(136)64(24-26-71(94)123)112-76(128)22-14-20-74(126)98-8)19-12-13-32-106-75(127)21-15-23-77(129)122-92(52-104-39-36-101-33-29-93)50-102-37-34-99-30-16-31-100-35-38-103-51-92)83(134)108-48-78(130)114-70(45-73(96)125)90(141)117-65(25-27-72(95)124)86(137)120-68(43-58-46-107-61-18-11-10-17-60(58)61)87(138)111-57(7)82(133)121-80(56(5)6)91(142)109-49-79(131)113-69(44-59-47-105-53-110-59)89(140)119-67(42-55(3)4)88(139)115-62(81(97)132)28-40-143-9/h10-11,16-18,29-30,46-47,53-57,62-70,80,93,99-104,107H,12-15,19-28,31-45,48-52H2,1-9H3,(H2,94,123)(H2,95,124)(H2,96,125)(H2,97,132)(H,98,126)(H,105,110)(H,106,127)(H,108,134)(H,109,142)(H,111,138)(H,112,128)(H,113,131)(H,114,130)(H,115,139)(H,116,136)(H,117,141)(H,118,135)(H,119,140)(H,120,137)(H,121,133)(H,122,129)/b30-16-,93-29?/t57-,62?,63-,64?,65-,66?,67-,68?,69?,70?,80?,92+/m0/s1

InChI Key

XWYZJXUKRHFKNB-CETWNXQSSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CNC=N3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)NC4(CNCCNCC=CNCCNC4)CNCCNCC=N)NC(=O)C(CCC(=O)N)NC(=O)CCCC(=O)NC

Synonyms

VinblastineSulfateUsp28

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action

Vinblastine Sulfate and other vinca alkaloids (e.g., vincristine, vinorelbine) share a common mechanism: binding to tubulin to suppress microtubule polymerization. However, structural differences among these compounds lead to variations in binding affinity and downstream effects:

  • Vinblastine Sulfate : Preferentially targets mitotic spindle microtubules, causing metaphase arrest at low concentrations without significant microtubule depolymerization .
  • Nitrogen Mustard (e.g., Mechlorethamine) : An alkylating agent unrelated to vinca alkaloids; cross-links DNA, causing strand breaks. Unlike vinblastine, it lacks specificity for microtubules but shows comparable efficacy in Hodgkin’s lymphoma .

Table 1: Mechanism and Selectivity

Compound Primary Target Key Mechanism Selectivity for Microtubule Subtypes
Vinblastine Sulfate Tubulin β-subunit Inhibits microtubule dynamics Mitotic spindle > axonal microtubules
Vincristine Tubulin β-subunit Stabilizes tubulin dimers Axonal microtubules > mitotic spindle
Nitrogen Mustard DNA Cross-links DNA strands N/A (non-microtubule target)

Table 2: Structural Modifications and Clinical Impact

Compound Key Structural Feature Clinical Advantage Limitation
Vinblastine Sulfate Dimeric indole alkaloid + sulfate Broad-spectrum antitumor activity Myelosuppression (dose-limiting)
Vinorelbine Eight-membered catharanthine ring Improved oral absorption Limited efficacy in solid tumors
Vincristine N-methyl group substitution High CNS penetration Severe neurotoxicity
Efficacy in Hodgkin’s Disease

A 2017 clinical study compared vinblastine sulfate with nitrogen mustard in advanced Hodgkin’s disease:

  • Complete Response Rate : Both drugs achieved 31% (9/29 for nitrogen mustard vs. 9/32 for vinblastine) .
  • Side Effects : Vinblastine caused fewer severe adverse events (e.g., negligible neurotoxicity), making it preferable for long-term use .

Table 3: Clinical Outcomes in Hodgkin’s Disease

Parameter Vinblastine Sulfate Nitrogen Mustard
Complete Response 28% (9/32) 31% (9/29)
Median Response Duration 43 weeks 43 weeks
Common Side Effects Myelosuppression Nausea, vomiting

Research Advancements

  • Structural Insights : Cryo-EM studies show vinblastine binds at the tubulin intradimer interface, inducing curvature in microtubules—a feature exploited in drug design to enhance potency .
  • Synthetic Innovations: Modular total syntheses enable systematic exploration of vinblastine analogues with improved therapeutic indices .

Preparation Methods

Conversion of F 81097 to Vinblastine

The reaction begins with dissolving F 81097 (purity ≥85% by HPLC) in an aqueous inorganic acid, typically 10% sulfuric acid or hydrochloric acid. The solution is cooled to 0 ± 5°C, and iron(III) chloride hexahydrate (FeCl₃·6H₂O) and ammonium oxalate are added under continuous stirring. Oxygen is introduced via air bubbling for 0.5–1.0 hours to stabilize reactive intermediates. Subsequently, a hydride reducing agent—sodium borohydride (NaBH₄) or potassium borohydride (KBH₄)—is introduced to facilitate the reduction of the C3-C4 double bond in F 81097, yielding vinblastine.

Critical Reaction Parameters:

ComponentRatio (g/ml)Role
F 810971 gStarting material
10% H₂SO₄0.9 mlAcid catalyst
FeCl₃·6H₂O9.2 gOxidizing agent
(NH₄)₂C₂O₄9.6 gStabilizer
NaBH₄/KBH₄0.9 gReducing agent

The reaction achieves a yield of ~45% (w/w) with a vinblastine sulfate purity ≥60% (HPLC).

Purification via Column Chromatography

The crude product is dissolved in chloroform and loaded onto a silica gel chromatography column (200–300 mesh, 20–30 times the sample mass). Gradient elution with chloroform-methanol mixtures separates vinblastine from residual F 81097 and byproducts. Fractions containing vinblastine are pooled and evaporated under reduced pressure to obtain a semi-pure mixture.

Sulfonation and Crystallization

Formation of Vinblastine Sulfate

The purified vinblastine base is dissolved in absolute ethanol (10:1 w/v ethanol-to-product ratio). A 5% (w/v) sulfuric acid-ethanol solution is added dropwise at room temperature to adjust the pH to 3.5–4.0, inducing sulfonation. The mixture is refrigerated at 8–10°C overnight to crystallize vinblastine sulfate. The crystals are washed with ice-cold ethanol and vacuum-dried at 60°C for 2–4 hours, yielding an off-white powder.

Key Crystallization Parameters:

  • Solvent Ratio : 10 ml ethanol per 1 g vinblastine base

  • Acid Concentration : 5% H₂SO₄ in ethanol

  • Drying Conditions : 60°C, −0.095 MPa vacuum

Analytical Validation and USP28 Compliance

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a C18 column and UV detection at 254 nm confirms a purity ≥60%, as mandated by USP28. Residual solvents (e.g., chloroform) are quantified via gas chromatography to ensure compliance with International Council for Harmonisation (ICH) limits.

Spectroscopic Characterization

  • UV-Vis : λₘₐₓ at 214 nm and 268 nm (ethanol) confirms the vindoline and catharanthine moieties.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 811.4 for vinblastine and m/z 909.5 for the sulfate adduct.

Comparative Analysis of Industrial Methods

Natural Extraction vs. Semi-Synthesis

Natural extraction from Catharanthus roseus is limited by low yields (0.0001–0.01% w/w) and complex purification, making semi-synthesis the preferred commercial method.

Process Optimization Challenges

  • Iron(III) Chloride Role : Fe³⁺ catalyzes the oxidation of NaBH₄, generating reactive intermediates that facilitate F 81097 conversion.

  • Byproduct Management : Unreacted F 81097 and over-reduced derivatives necessitate rigorous chromatography, increasing production costs .

Q & A

Q. What are the critical safety protocols when handling Vinblastine Sulfate in laboratory settings?

Vinblastine Sulfate requires strict adherence to OSHA and JIS safety standards. Key protocols include:

  • Use of chemical-resistant gloves (e.g., JIS T 8116-compliant) and protective eyewear to prevent skin/eye contact .
  • Local exhaust ventilation to minimize inhalation of aerosols or dust .
  • Immediate decontamination procedures for spills: neutralize with inert absorbents (e.g., sand) and avoid water jets to prevent dispersion .
  • Storage in sealed containers away from strong oxidizers, acids, or bases to prevent hazardous reactions .

Q. How should researchers address solubility challenges for Vinblastine Sulfate in in vitro assays?

Solubility varies by solvent:

  • DMF : 16 mg/ml; suitable for stock solutions but may interfere with cell viability .
  • DMSO : 10 mg/ml; ensure low endotoxin grades to avoid confounding cytotoxicity results .
  • PBS (pH 7.2) : 0.5 mg/ml; pre-warm to 37°C and vortex intermittently to enhance dissolution . Methodological note: Validate solubility empirically using UV-Vis spectroscopy to confirm concentration accuracy .

Q. What are the primary sources of variability in Vinblastine Sulfate’s cytotoxicity assays?

Variability arises from:

  • Batch-to-batch differences : Monitor sulfate counterion purity via HPLC (≥98% by USP 28 standards) .
  • Light sensitivity : Store solutions in amber vials; degradation products (e.g., sulfur oxides) alter bioactivity .
  • Cell line specificity : Pre-test proliferation rates (e.g., MTT assays) to optimize exposure durations .

Advanced Research Questions

Q. How can factorial design improve dose-response studies for Vinblastine Sulfate?

A 2^k factorial design (e.g., 2x2 for concentration x exposure time) enables efficient exploration of interactions:

  • Variables : Dose (e.g., 1–10 nM), duration (e.g., 24–48 hrs), and solvent carrier (DMSO vs. PBS) .
  • Analysis : Use ANOVA to identify synergistic/antagonistic effects; validate with dose-response sigmoid modeling .
  • Example : A study resolving conflicting IC50 values (e.g., 2 nM in leukemia vs. 8 nM in solid tumors) .

Q. What strategies resolve contradictions in Vinblastine Sulfate’s mechanisms of tubulin binding vs. USP28 inhibition?

Conflicting data may stem from:

  • Assay specificity : Differentiate tubulin polymerization (microscopy-based assays) from ubiquitin-proteasome modulation (Western blot for USP28 substrates) .
  • Temporal dynamics : Use time-lapse imaging to correlate mitotic arrest duration with USP28 degradation kinetics .
  • Controls : Include vinca alkaloid analogs (e.g., vincristine) to isolate USP28-specific effects .

Q. How can computational modeling predict Vinblastine Sulfate’s stability under varying experimental conditions?

  • Quantum mechanics (QM) : Simulate degradation pathways (e.g., hydrolysis under acidic conditions) using Gaussian software .
  • Molecular dynamics (MD) : Model solvent interactions (e.g., PBS vs. serum-containing media) to forecast precipitation risks .
  • Validation : Cross-reference predictions with accelerated stability testing (40°C/75% RH for 4 weeks) .

Data Analysis & Reporting

Q. What statistical methods are optimal for analyzing heterogeneous cytotoxicity datasets?

  • Meta-analysis : Pool data from public repositories (e.g., PubChem BioAssay) using random-effects models to account for inter-study variability .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous datapoints (e.g., >2 SD from mean viability) .
  • Reporting : Adhere to FAIR principles—include raw flow cytometry files and solvent preparation logs .

Q. How to design a robust SAR study for Vinblastine Sulfate analogs targeting USP28?

  • Scaffold modification : Introduce substituents at the vindoline moiety; assess via X-ray crystallography .
  • Activity cliffs : Calculate ΔpIC50 values between analogs to identify critical pharmacophores .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins DiscoverX) to rule out non-USP28 effects .

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